1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(®-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features multiple functional groups, including amino, phenoxy, pyrazolo, pyrimidinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the pyrazolo[3,4-d]pyrimidine core: This might involve the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the piperidinyl groups: This could be achieved through nucleophilic substitution reactions.
Attachment of the phenoxy groups: This might involve etherification reactions.
Final coupling steps: These steps would involve the formation of the final product through amide or peptide bond formation.
Industrial Production Methods
Industrial production would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenoxy groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of analogs: Researchers might synthesize analogs of this compound to study structure-activity relationships.
Catalysis: The compound could be used as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound might be studied as an inhibitor of specific enzymes.
Receptor modulation: It could be investigated for its ability to modulate biological receptors.
Medicine
Drug development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic applications:
Industry
Material science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor modulation: It could bind to a receptor, either activating or inhibiting its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
1-(®-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one analogs: Compounds with similar structures but different substituents.
Other pyrazolo[3,4-d]pyrimidine derivatives: Compounds with the same core structure but different functional groups.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and their spatial arrangement, which could confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C50H48N12O4 |
---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36+/m1/s1 |
InChI Key |
PPDQAMODZKHBII-XDSPJLLDSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
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